Physicochemical Property Differentiation: Lipophilicity (LogP) of 3-Chloro-5-fluoroaniline vs. Analogs
The lipophilicity of 3-chloro-5-fluoroaniline, measured as its octanol-water partition coefficient (LogP), is quantifiably different from its closest non-halogenated, mono-halogenated, and difluoro analogs. A higher LogP value generally correlates with increased membrane permeability and can influence the distribution and clearance of derived drug candidates .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.82 to 2.64 (predicted) |
| Comparator Or Baseline | Aniline: LogP ~0.9; 3-Fluoroaniline: LogP ~1.1; 3-Chloroaniline: LogP ~1.9; 3,5-Difluoroaniline: LogP ~1.2 |
| Quantified Difference | 3-Chloro-5-fluoroaniline is 0.7-1.7 LogP units more lipophilic than aniline and 0.6-1.4 units more lipophilic than 3,5-difluoroaniline, placing it in a distinct lipophilicity range. |
| Conditions | Predicted/calculated values from multiple chemical databases [1]. |
Why This Matters
This distinct lipophilicity profile dictates that 3-chloro-5-fluoroaniline cannot be substituted with a less lipophilic analog without significantly altering the ADME properties of the final pharmaceutical compound.
- [1] ChemBase. (n.d.). 3-chloro-5-fluoroaniline Theoretical Properties. Retrieved from http://www.chembase.cn/molecule-12364.html View Source
